molecular formula C8H6F4 B129342 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene CAS No. 158364-83-1

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene

Cat. No. B129342
CAS RN: 158364-83-1
M. Wt: 178.13 g/mol
InChI Key: GWWHXSLLCSBGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol . The IUPAC name for this compound is 2-fluoro-4-methyl-1-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, which includes “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene”, can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” can be represented by the InChI string: InChI=1S/C8H6F4/c1-5-2-3-6 (7 (9)4-5)8 (10,11)12/h2-4H,1H3 . The Canonical SMILES representation is CC1=CC (=C (C=C1)C (F) (F)F)F .


Physical And Chemical Properties Analysis

The compound “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” has several computed properties . It has a molecular weight of 178.13 g/mol, and a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 0 Ų .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can serve as a precursor in synthesizing FDA-approved drugs that contain the trifluoromethyl group, which is a common pharmacophore in many therapeutic agents.

Agrochemical Synthesis

In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the pesticidal properties of compounds . 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene could be utilized in the synthesis of novel agrochemicals that require the trifluoromethyl moiety for enhanced efficacy against pests.

Material Science

The unique physicochemical properties of the trifluoromethyl group make it a candidate for developing advanced materials . Researchers can use 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in the creation of new materials with specific fluorine-related characteristics, such as increased resistance to solvents and thermal stability.

Catalysis

In catalytic processes, the introduction of a trifluoromethyl group can significantly alter the reactivity and selectivity of catalysts . 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene may be used to synthesize catalysts that facilitate or improve the efficiency of chemical reactions, particularly in organic synthesis.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound can also be used to develop veterinary drugs . The trifluoromethyl group can help create medicines that are more effective and longer-lasting in animals, improving the treatment of various veterinary conditions.

Functional Materials

The compound’s structural motif is beneficial in creating functional materials used in electronics and other high-tech applications . Its incorporation into polymers or small molecules can lead to materials with unique electrical properties or enhanced durability.

Ligand Chemistry

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be a building block for ligands in coordination chemistry . These ligands can then be used to form complexes with metals, which are essential in various industrial and research applications, including catalysis and materials science.

Biological Studies

The trifluoromethyl group affects the bioavailability and distribution of compounds within biological systems . Therefore, 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be used in the study of drug delivery mechanisms and the development of more efficient therapeutic agents.

properties

IUPAC Name

2-fluoro-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWHXSLLCSBGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382603
Record name 2-fluoro-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene

CAS RN

158364-83-1
Record name 2-fluoro-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158364-83-1
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